Benzylamine, N-ethyl-N-nitroso-

Acute Toxicity LD50 Nitrosamine Toxicology

N-Nitroso-N-ethyl-benzylamine (NEBA, also referred to as N-nitroso-N-ethyl-benzylamine or NBEA; CAS 20689-96-7) is an N-nitroso derivative of N-ethylbenzylamine with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol. This compound belongs to the N-nitrosamine class, which is classified as Group 2A (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC).

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 20689-96-7
Cat. No. B1618551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylamine, N-ethyl-N-nitroso-
CAS20689-96-7
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)N=O
InChIInChI=1S/C9H12N2O/c1-2-11(10-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyFEMRUGMGKZBXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-N-ethyl-benzylamine (CAS 20689-96-7) Procurement Guide for Pharmaceutical Impurity Reference Standards


N-Nitroso-N-ethyl-benzylamine (NEBA, also referred to as N-nitroso-N-ethyl-benzylamine or NBEA; CAS 20689-96-7) is an N-nitroso derivative of N-ethylbenzylamine with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol [1]. This compound belongs to the N-nitrosamine class, which is classified as Group 2A (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . NEBA has been identified as a nitrosamine drug substance-related impurity (NDSRI) of high concern by the European Medicines Agency (EMA) and other global regulators, appearing as a potential impurity in pharmaceuticals including rivaroxaban and etilefrine [2][3]. The compound is supplied as a highly characterized reference material meeting stringent pharmacopoeial standards (USP, EMA, JP, BP) for use in analytical method development, validation, and quality control [4].

Why N-Nitroso-N-ethyl-benzylamine (CAS 20689-96-7) Cannot Be Interchanged with Other Nitrosamine Reference Standards


Nitrosamine impurities cannot be generically substituted in analytical or regulatory contexts because their carcinogenic potency, acceptable intake (AI) limits, and chromatographic behavior are exquisitely structure-dependent. The EMA's Carcinogenic Potency Categorization Approach (CPCA) assigns distinct potency categories—and therefore vastly different AI limits—to individual nitrosamines based on structural features [1]. NEBA is assigned to CPCA Category 1 with an AI of 18 ng/day, placing it among the most stringently controlled nitrosamines alongside NDMA and NDEA, whereas structurally related Rivaroxaban Nitroso Impurity 1 (CPCA Category 4) carries an AI of 1,500 ng/day—an 83-fold difference [2]. Furthermore, the replacement of the N-methyl group of NMBA with an N-ethyl group (producing NEBA) alters the acute toxicity profile by more than an order of magnitude while preserving full carcinogenic potency, demonstrating that even single-atom modifications within the nitrosamine class produce non-interchangeable toxicological profiles [3]. These quantitative differences mandate compound-specific reference standards for accurate quantification, regulatory compliance, and scientifically valid risk assessment.

Quantitative Differentiation Evidence for N-Nitroso-N-ethyl-benzylamine (CAS 20689-96-7) Relative to Closest Nitrosamine Analogs


Acute Toxicity: NEBA Exhibits 13.9-Fold Lower Acute Toxicity (Higher LD50) Than Its N-Methyl Analog NMBA

In a direct head-to-head toxicological comparison, N-nitroso-N-ethyl-benzylamine (NEBA, III) demonstrated an LD50 of 250 mg/kg in rats, compared to 18 mg/kg for N-nitroso-N-methylbenzylamine (NMBA), representing a 13.9-fold reduction in acute toxicity upon substitution of the N-methyl group with an N-ethyl group [1]. For further context, the α-methyl-substituted analog N-nitroso-N-methyl-(1-phenyl)-ethylamine (NMPEA I) showed an LD50 of 600 mg/kg, and the α,α-dimethyl analog NMPPA II reached 2,100 mg/kg [1]. This quantitative ordering—NMBA (18) << NEBA (250) < NMPEA I (600) < NMPPA II (2,100)—demonstrates that the N-ethyl-for-N-methyl exchange produces a specific, intermediate acute toxicity phenotype that is distinct from both the highly toxic parent NMBA and the substantially less toxic α-substituted analogs.

Acute Toxicity LD50 Nitrosamine Toxicology

Carcinogenicity Retention: NEBA Preserves Full Carcinogenic Potency Despite Reduced Acute Toxicity, Unlike α-Substituted Analogs

The same direct comparative study established that while N-methyl → N-ethyl substitution (NMBA → NEBA) markedly reduces acute toxicity (LD50 from 18 to 250 mg/kg), it produces no change in carcinogenicity: NEBA retains the full carcinogenic potency of NMBA [1]. This contrasts sharply with α-methyl substitution at the methylene carbon (NMBA → NMPEA I), which reduces both acute toxicity (LD50 600 mg/kg) and carcinogenic activity, and with α,α-dimethyl substitution (NMPPA II), which abolishes tumor development entirely under the chosen conditions due to the absence of an α-proton required for metabolic activation [1]. NEBA is therefore uniquely positioned among NMBA derivatives as a compound that decouples acute toxicity from carcinogenic potency—retaining high carcinogenic hazard while presenting reduced acute handling risk.

Carcinogenicity Structure-Activity Relationship Nitrosamine Toxicology

Regulatory Acceptable Intake Classification: NBEA Assigned to CPCA Category 1 at 18 ng/day, the Most Stringent Tier

In the EMA's February 2024 update to Appendix 1 of the Nitrosamine Guideline (EMA/72902/2024 Rev. 4), N-nitroso-N-ethyl-benzylamine (NBEA) was assigned an Acceptable Intake (AI) of 18 ng/day and categorized as CPCA Category 1—the most potent and stringently regulated tier [1][2]. This places NBEA alongside NDMA and NDEA in the highest-concern category. By comparison, other nitrosamine impurities identified in the same regulatory update received substantially higher AI limits: Rivaroxaban Nitroso Impurity 1 at 1,500 ng/day (CPCA 4), N-nitroso-posaconazole Impurity 1 at 400 ng/day (CPCA 3), and N-nitroso-desmethyl-edoxaban at 100 ng/day (CPCA 2) [1]. The 18 ng/day limit represents an 83-fold greater stringency compared to the 1,500 ng/day Rivaroxaban impurity, directly reflecting NEBA's higher predicted carcinogenic potency based on its structure-activity profile.

Acceptable Intake CPCA Category Nitrosamine Impurity Control

Nitrosamine Formation Efficiency: Ethyl-Containing Benzylamines Show Dramatically Lower Conversion Than Methyl Analogs

A systematic study of N-nitrosamine formation from secondary and tertiary alkylamine precursors demonstrated that amines bearing ethyl groups exhibit substantially lower molar conversion efficiencies to their corresponding N-nitrosamines compared to their methyl-substituted counterparts [1]. Specifically, N,N-dimethylbenzylamine converted to NDMA with 50.2% molar efficiency, whereas N,N-diethylbenzylamine converted to NDEA with only 1.7% efficiency—a 29.5-fold reduction [1]. While this study did not directly measure NEBA formation from N-ethylbenzylamine, the class-level finding that benzylamine precursors with ethyl substituents on the nitrosatable nitrogen consistently produce lower N-nitrosamine yields than their methyl analogs provides mechanistic context for understanding NEBA's formation risk relative to NMBA-type impurities in pharmaceutical manufacturing processes involving ethylbenzylamine-containing intermediates.

Nitrosamine Formation Potential Chloramination Water Quality

Regulatory Characterization Standards: NEBA Reference Materials Are Supplied with Comprehensive Pharmacopoeial-Grade Analytical Data Packages

Commercially available NEBA reference standards (e.g., from Veeprho, SynZeal) are supplied with characterization data packages that include HPLC purity analysis, MASS/LC-MS, ¹H NMR, FT-IR, potency determination, and Structure Elucidation Reports (SER), with additional characterization available upon request including QNMR, ¹³C NMR, ¹³C APT, COSY, NOESY, ¹⁵N NMR, HSQC, HMQC, and HMBC NMR [1][2]. This level of characterization meets the stringent regulatory standards set by USP, EMA, JP, and BP for nitrosamine impurity reference materials [1]. In contrast, generic nitrosamine standards or in-house synthesized materials may lack the full spectroscopic and chromatographic characterization traceability required for regulatory submissions. The product is specifically positioned for use in analytical method development, method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and traceability against pharmacopoeial standards [1][2].

Reference Standard Method Validation Pharmacopoeial Compliance

Validated Application Scenarios for N-Nitroso-N-ethyl-benzylamine (CAS 20689-96-7) Based on Quantitative Evidence


Pharmaceutical Nitrosamine Impurity Quantification in Rivaroxaban and Etilefrine Drug Products

NEBA is explicitly identified as Rivaroxaban Nitroso Impurity 4 and N-Nitroso Etilefrine EP Impurity F, making it an essential reference standard for pharmaceutical manufacturers conducting confirmatory nitrosamine testing in these drug products [1][2]. The EMA-assigned AI of 18 ng/day (CPCA Category 1) mandates that analytical methods achieve detection limits well below this threshold [3]. The fully characterized NEBA reference standard, supplied with HPLC, LC-MS, ¹H NMR, FT-IR, and potency data, enables compliance with USP, EMA, JP, and BP requirements for ANDA and NDA submissions [2].

Experimental Carcinogenicity Research Requiring Prolonged Dosing Without Confounding Acute Toxicity

For in vivo carcinogenicity studies, NEBA offers a critical experimental advantage over its N-methyl analog NMBA: it retains full carcinogenic potency (esophageal and pharyngeal carcinoma induction) while exhibiting a 13.9-fold higher LD50 (250 vs 18 mg/kg), enabling prolonged dosing regimens that would be precluded by the extreme acute toxicity of NMBA [4]. This decoupling of acute toxicity from carcinogenicity makes NEBA the preferred tool compound for mechanistic studies of nitrosamine-induced carcinogenesis, particularly those investigating dose-response relationships over extended exposure periods [4].

Environmental Nitrosamine Monitoring and Water Quality Formation Potential Studies

The class-level evidence demonstrating that ethyl-substituted benzylamines exhibit dramatically lower N-nitrosamine formation efficiency than methyl-substituted analogs (1.7% vs 50.2% molar conversion under chloramination conditions) [5] positions NEBA as a relevant analytical standard for environmental monitoring programs investigating nitrosamine contamination from pharmaceutical manufacturing effluent. The compound's distinct chromatographic retention and mass spectrometric fragmentation profile, confirmed by the comprehensive characterization data available with commercial reference standards [1], enables its specific identification and quantification in complex environmental matrices.

Structure-Activity Relationship (SAR) Studies of Nitrosamine Carcinogenic Potency

NEBA occupies a unique position in the SAR landscape of N-nitroso-N-benzylalkylamines: it is the only compound in the series that retains full carcinogenic potency while exhibiting substantially reduced acute toxicity compared to NMBA [4]. This specific profile makes NEBA an indispensable reference compound for computational toxicology models, CPCA methodology validation, and read-across assessments within the nitrosamine class. The availability of extensive spectroscopic characterization (including 2D NMR and ¹⁵N NMR) [1] further supports its use as a well-defined molecular probe for structure-based toxicity prediction efforts.

Quote Request

Request a Quote for Benzylamine, N-ethyl-N-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.